Cas no 466639-53-2 (2-Bromo-1-iodo-4-methoxybenzene)

2-Bromo-1-iodo-4-methoxybenzene is a halogenated aromatic compound featuring both bromine and iodine substituents on a methoxy-substituted benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Stille, or Negishi couplings, where selective reactivity of the halogens can be exploited. The presence of the methoxy group enhances electron density, influencing regioselectivity in further functionalizations. Its well-defined reactivity profile and stability under standard conditions make it a valuable reagent for pharmaceutical and materials science research. The compound is typically handled under inert conditions to preserve its integrity.
2-Bromo-1-iodo-4-methoxybenzene structure
466639-53-2 structure
Product Name:2-Bromo-1-iodo-4-methoxybenzene
CAS No:466639-53-2
MF:C7H6BrIO
MW:312.930413722992
MDL:MFCD12547848
CID:838187
PubChem ID:49757975
Update Time:2025-05-24

2-Bromo-1-iodo-4-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-iodo-4-methoxybenzene
    • 3-Bromo-4-iodoanisole
    • 2-bromo-4-methoxyiodobenzene
    • 2-iodo-5-methoxybromobenzene
    • 2-Bromo-1-iodo-4-methoxy-benzene
    • Benzene, 2-bromo-1-iodo-4-methoxy-
    • STL556119
    • BBL102320
    • SY041747
    • AB0032928
    • X6367
    • BB 0256770
    • MFCD12547848
    • SCHEMBL3516667
    • DB-070749
    • B5697
    • AS-19286
    • 466639-53-2
    • DTXSID10677808
    • CS-0028750
    • AKOS015835181
    • MDL: MFCD12547848
    • Inchi: 1S/C7H6BrIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3
    • InChI Key: DIQUDEJWQWDXHP-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1Br)OC

Computed Properties

  • Exact Mass: 311.86500
  • Monoisotopic Mass: 311.86467g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2
  • XLogP3: 3.2

Experimental Properties

  • Density: 2.062±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 284.9±25.0 ºC (760 Torr),
  • Flash Point: 126.1±23.2 ºC,
  • Solubility: Very slightly soluble (0.18 g/l) (25 º C),
  • PSA: 9.23000
  • LogP: 3.06230

2-Bromo-1-iodo-4-methoxybenzene Security Information

2-Bromo-1-iodo-4-methoxybenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Bromo-1-iodo-4-methoxybenzene Pricemore >>

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2-Bromo-1-iodo-4-methoxybenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Dichloromethane ,  Toluene ;  14 h, 40 °C
Reference
Gold(I)-catalyzed iodination of arenes
Leboeuf, David; Ciesielski, Jennifer; Frontier, Alison J., Synlett, 2014, 25(3), 399-402

2-Bromo-1-iodo-4-methoxybenzene Raw materials

2-Bromo-1-iodo-4-methoxybenzene Preparation Products

2-Bromo-1-iodo-4-methoxybenzene Suppliers

Amadis Chemical Company Limited
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(CAS:466639-53-2)2-Bromo-1-iodo-4-methoxybenzene
Order Number:A7243
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):626.0/171.0
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Additional information on 2-Bromo-1-iodo-4-methoxybenzene

Recent Advances in the Application of 2-Bromo-1-iodo-4-methoxybenzene (CAS: 466639-53-2) in Chemical Biology and Pharmaceutical Research

2-Bromo-1-iodo-4-methoxybenzene (CAS: 466639-53-2) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique reactivity and structural features. Recent studies have highlighted its potential in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and bioactive compounds. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its applications, synthetic methodologies, and biological relevance.

One of the key areas where 2-Bromo-1-iodo-4-methoxybenzene has shown significant promise is in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in the construction of biaryl and heteroaryl structures, which are common motifs in many pharmaceuticals. Recent publications have demonstrated the efficacy of this compound in facilitating these transformations under mild conditions, yielding high selectivity and excellent yields. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the use of 2-Bromo-1-iodo-4-methoxybenzene in the synthesis of a new class of kinase inhibitors, showcasing its utility in drug discovery.

In addition to its role in synthetic chemistry, 2-Bromo-1-iodo-4-methoxybenzene has also been explored for its potential in chemical biology. Researchers have utilized this compound as a precursor for the development of fluorescent probes and molecular tags, enabling the visualization and tracking of biological processes at the cellular level. A recent study in ACS Chemical Biology detailed the design of a fluorescent derivative of 2-Bromo-1-iodo-4-methoxybenzene, which was successfully employed to monitor protein-protein interactions in live cells. This application underscores the compound's value in advancing our understanding of complex biological systems.

Furthermore, the pharmaceutical industry has shown growing interest in 2-Bromo-1-iodo-4-methoxybenzene due to its potential in the development of targeted therapies. For example, a 2024 report in Bioorganic & Medicinal Chemistry Letters highlighted its use in the synthesis of small-molecule modulators of G-protein-coupled receptors (GPCRs), a critical target class in drug development. The study revealed that derivatives of 2-Bromo-1-iodo-4-methoxybenzene exhibited potent activity and selectivity, making them promising candidates for further preclinical evaluation.

Despite these advancements, challenges remain in the large-scale production and optimization of 2-Bromo-1-iodo-4-methoxybenzene-based compounds. Issues such as regioselectivity, stability, and cost-effectiveness need to be addressed to fully harness its potential. Ongoing research is focused on developing more efficient synthetic routes and exploring novel applications in drug delivery and diagnostics. Collaborative efforts between academia and industry are expected to drive further innovation in this area.

In conclusion, 2-Bromo-1-iodo-4-methoxybenzene (CAS: 466639-53-2) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility in synthetic chemistry, coupled with its emerging roles in chemical biology and drug discovery, positions it as a compound of significant interest. Future studies will likely uncover new applications and refine existing methodologies, further solidifying its importance in the field. Researchers are encouraged to explore its potential in interdisciplinary projects, leveraging its unique properties to address unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:466639-53-2)2-Bromo-1-iodo-4-methoxybenzene
A7243
Purity:99%/99%
Quantity:100g/25g
Price ($):626.0/171.0
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